1,3-Dinitrobenzene

Description

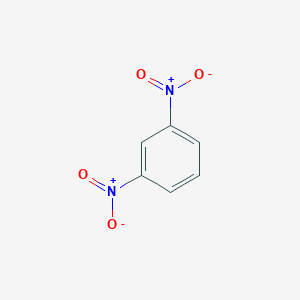

Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYWAQPCXBPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4, Array | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024065 | |

| Record name | 1,3-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid. | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02% | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58 | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |

| Record name | m-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid. | |

CAS No. |

99-65-0 | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dinitrobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8B627BU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene, m-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F | |

| Record name | M-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

physicochemical properties of 1,3-Dinitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dinitrobenzene

Introduction

This compound (m-DNB), an aromatic organic compound, is a significant industrial chemical primarily utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with two nitro groups at the meta positions.[1] This arrangement of electron-withdrawing nitro groups profoundly influences its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and toxicology. This guide provides a comprehensive overview of the core , complete with quantitative data, experimental protocols, and logical diagrams to support research and development activities.

General and Physicochemical Properties

This compound is a yellow, crystalline solid at room temperature with a slight odor.[1][4][5] It is denser than water and exhibits limited solubility in aqueous media but is more soluble in various organic solvents.[1][4]

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₄ | [1][2][6] |

| Molecular Weight | 168.11 g/mol | [1][2][4] |

| Appearance | Yellow crystalline solid | [1][5] |

| Density | 1.575 g/cm³ at 18-20°C | [1][4][5] |

| Vapor Density | 5.8 (air = 1) | [4] |

| Vapor Pressure | 0.0002 mmHg at 20°C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.49 | [4][7] |

| Henry's Law Constant | 4.9 x 10⁻⁸ atm-m³/mol at 25°C | [4] |

| pKa | 16.8 (in water at 25°C) | [6] |

Thermal Properties

The thermal properties of this compound are critical for its safe handling and application, particularly in processes involving elevated temperatures.

| Property | Value | Source |

| Melting Point | 89.6 °C (193.3 °F; 362.8 K) | [5] |

| Boiling Point | 297 °C (567 °F; 570 K) | [5][8] |

| Flash Point | 149 - 150 °C (300 - 302 °F) | [5][9] |

Solubility Data

The solubility of this compound varies significantly between water and common organic solvents. This property is fundamental for its purification, reaction chemistry, and environmental fate.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.5 g/L (500 mg/L) | 20 °C | [1][9] |

| Ethanol (96%) | 3.5 g/100g | 20.5 °C | [6] |

| Ethanol (96%) | 11.49 g/100g | 50 °C | [6] |

| Acetone | 72.365 g/100g | 15 °C | [6] |

| Benzene | 39.45 g/100g | 18.2 °C | [6] |

| Chloroform | 32.4 g/100g | 17.6 °C | [6] |

| Diethyl Ether | 9.4 g/100g | 15 °C | [6] |

| Ethyl Acetate | 36.27 g/100g | 18.2 °C | [6] |

| Carbon Tetrachloride | 1.18 g/100g | 16.2 °C | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, this compound typically exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.[10]

| Proton | Chemical Shift (ppm) in CDCl₃ | Source |

| H-2 | ~9.08 | [4][11] |

| H-4/H-6 | ~8.61 | [4][11] |

| H-5 | ~7.87 | [4][11] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows distinct signals for the different carbon atoms in the aromatic ring.[4] The positions of the nitro groups lead to unique chemical shifts that allow for its differentiation from its isomers, 1,2- and 1,4-dinitrobenzene (B86053).[12]

| Carbon | Chemical Shift (ppm) in CDCl₃ | Source |

| C-1/C-3 | ~148.70 | [4] |

| C-2 | ~119.06 | [4] |

| C-4/C-6 | ~131.02 | [4] |

| C-5 | ~129.04 | [4] |

Experimental Protocols

Synthesis of this compound via Nitration of Nitrobenzene (B124822)

The most common method for synthesizing this compound is the electrophilic nitration of nitrobenzene.[5][13] The pre-existing nitro group on the benzene ring is deactivating and a meta-director, which leads to the predominant formation of the 1,3-isomer (approximately 93%).[5][13]

Materials:

-

Nitrobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant swirling.[14] This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Nitration Reaction: Slowly add nitrobenzene dropwise to the chilled nitrating mixture while maintaining a low temperature.[14]

-

Heating: After the addition is complete, the reaction mixture is gently heated (e.g., in a boiling water bath) for a period (e.g., 15-40 minutes) to ensure the reaction goes to completion.[14][15]

-

Isolation of Crude Product: The warm reaction mixture is carefully poured into a beaker containing a significant volume of ice-cold water with constant stirring.[6][14] The this compound, being insoluble in water, precipitates as a pale yellow solid.[14]

-

Purification by Recrystallization: The crude solid is collected by filtration and washed with cold water.[6][14] It is then purified by recrystallization from a suitable solvent, typically ethanol, to yield pure, needle-shaped crystals.[6][15][16]

Visualizations of Key Pathways

Synthesis and Reduction Pathways

The synthesis of this compound and its subsequent reduction to valuable intermediates like 3-nitroaniline (B104315) and m-phenylenediamine (B132917) are fundamental transformations in industrial organic chemistry.[5][17]

Caption: Synthesis of this compound and its reduction to key aniline (B41778) derivatives.

Experimental Workflow: Synthesis and Purification

This workflow outlines the key steps involved in the laboratory preparation and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Reductive Degradation Pathway

Under certain conditions, this compound can be reductively degraded. This process is relevant to both chemical synthesis and environmental remediation. The pathway can involve stepwise reduction of the nitro groups or condensation reactions leading to dimeric species.[18][19]

Caption: Simplified pathways for the reductive degradation of this compound.

Toxicology and Safety

This compound is a highly toxic compound.[1] Acute exposure can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, resulting in symptoms like cyanosis (bluish skin), headache, dizziness, and nausea.[20][21][22] Chronic exposure has been linked to severe reproductive toxicity in males, including testicular damage and infertility, as well as potential liver damage.[1][20][23] Due to its hazardous nature, it must be handled with extreme caution using appropriate personal protective equipment, and exposure should be strictly limited.[23]

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chemister.ru]

- 7. This compound(99-65-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound 97 anhydrous 99-65-0 [sigmaaldrich.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. homework.study.com [homework.study.com]

- 11. This compound(99-65-0) 1H NMR spectrum [chemicalbook.com]

- 12. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. us.metoree.com [us.metoree.com]

- 18. This compound reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HEALTH EFFECTS - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. 1,3 Dinitrobenzene & 1,3,5 Trinitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 23. nj.gov [nj.gov]

The Electrophilic Nitration of 1,3-Dinitrobenzene: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the electrophilic nitration of 1,3-dinitrobenzene, a classic example of electrophilic aromatic substitution on a strongly deactivated aromatic system. The presence of two powerful electron-withdrawing nitro groups presents significant mechanistic and synthetic challenges, requiring forcing conditions to achieve further substitution. This document outlines the core mechanism, presents relevant kinetic data, details an experimental protocol, and provides visual diagrams to elucidate the process.

Core Mechanism of Nitration

The nitration of this compound to form 1,3,5-trinitrobenzene (B165232) (TNB) is a quintessential electrophilic aromatic substitution reaction. However, the substrate, this compound, is severely deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the two nitro (-NO₂) groups. These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. The reaction, therefore, necessitates harsh conditions, such as high temperatures and the use of fuming sulfuric acid (oleum) or nitronium salt reagents.[1][2]

The mechanism proceeds through three fundamental steps:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[3][4][5] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the this compound ring attacks the nitronium ion. This attack is the slow, rate-determining step of the reaction.[6][7] The nitro groups are meta-directing; therefore, the attack preferentially occurs at the C-5 position, which is meta to both existing nitro groups. Attack at this position avoids placing a positive charge on the carbons directly attached to the electron-withdrawing nitro groups in the resonance structures of the intermediate carbocation (the arenium ion or sigma complex).[8][9]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group.[5][7] This final, fast step restores the aromaticity of the ring, yielding the final product, 1,3,5-trinitrobenzene.

Quantitative Reaction Data

The nitration of this compound is kinetically challenging, and yields of 1,3,5-trinitrobenzene are often low under standard nitrating conditions, with competing side reactions and decomposition occurring at the required high temperatures.[1][10]

| Parameter | Value | Conditions | Source |

| Product Yield | 40-44% | 11% Oleum (B3057394), 130 °C | [10] |

| Product Yield | 62% | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) in fluorosulfuric acid, 95 °C | [10][11] |

| Rate Constant (k₂) | 6.6 x 10⁻⁵ mol⁻¹ dm³ s⁻¹ | 11% Oleum, 130 °C | [10] |

| Rate Constant (k₂) | 2.5 x 10⁻⁴ mol⁻¹ dm³ s⁻¹ | Nitronium tetrafluoroborate (NO₂BF₄) in fluorosulfuric acid, 95 °C | [10] |

| Activation Gibbs Free Energy (meta attack) | 15.1 kcal/mol | DFT Calculation B3LYP/6-311G(d,p) | [6] |

| Activation Gibbs Free Energy (ortho attack) | 16.6 kcal/mol | DFT Calculation B3LYP/6-311G(d,p) | [6] |

| Activation Gibbs Free Energy (para attack) | 17.7 kcal/mol | DFT Calculation B3LYP/6-311G(d,p) | [6] |

Note: The kinetic data highlights the sluggish nature of the reaction. The use of pre-formed nitronium salts like NO₂BF₄ can improve yields and reaction rates compared to traditional mixed acid systems.

Experimental Protocol

The following is a representative protocol for the synthesis of 1,3,5-trinitrobenzene from this compound. Extreme caution is advised. This reaction involves highly corrosive acids, high temperatures, and the formation of a high-energy material. It should only be performed by trained professionals in a suitable laboratory with appropriate safety measures, including a blast shield and fume hood.

Reagents:

-

This compound

-

Fuming Sulfuric Acid (Oleum, e.g., 20-30% SO₃)

-

Fuming Nitric Acid (90-95%)

-

Ice

-

Distilled Water

Procedure:

-

Preparation of the Nitrating Mixture: In a thick-walled reaction flask equipped with a mechanical stirrer and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath.

-

Slowly and with vigorous stirring, add fuming nitric acid to the oleum. The temperature must be carefully controlled and kept low during this addition.

-

Addition of Substrate: Once the nitrating mixture has cooled, slowly add this compound in small portions. The rate of addition should be controlled to prevent the reaction temperature from rising uncontrollably.

-

Heating: After the addition is complete, slowly and carefully heat the reaction mixture to approximately 130-150 °C.[1][2] Maintain this temperature with vigorous stirring for several hours (e.g., 2.5 hours).[12] The reaction should be monitored for the evolution of brown nitrogen oxide gases, indicating decomposition.

-

Workup: After the heating period, allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and must be done with extreme caution.

-

Isolation: The solid product, 1,3,5-trinitrobenzene, will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration.

-

Purification: Wash the filtered solid thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and then again with water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical flow of the nitration process.

References

- 1. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, this compound, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [file.scirp.org]

- 3. alevelh2chemistry.com [alevelh2chemistry.com]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, this compound, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 1,3-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and health effects of 1,3-Dinitrobenzene (1,3-DNB), a synthetic chemical used in the manufacturing of explosives, dyes, and plastics.[1] This document synthesizes key data on its physical and chemical properties, toxicokinetics, mechanisms of action, and adverse health effects, with a focus on quantitative data, experimental methodologies, and visual representations of key biological processes.

Physical and Chemical Properties

This compound is a yellow, crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₄ |

| Molecular Weight | 168.11 g/mol |

| Melting Point | 89-90 °C |

| Boiling Point | 300-303 °C |

| Water Solubility | 500 mg/L at 20 °C |

| Vapor Pressure | 2.7 x 10⁻⁴ mmHg at 25 °C |

| Log Kow | 1.46 |

Toxicokinetics

Absorption: 1,3-DNB can be absorbed through oral, dermal, and inhalation routes.[2]

Distribution: Following absorption, 1,3-DNB is distributed throughout the body. Studies in germ-free rats have shown that the concentration of 1,3-DNB in the liver and brain is significantly higher than in conventional rats, highlighting the role of gut microflora in its metabolism and distribution.[3]

Metabolism: The metabolism of 1,3-DNB primarily involves the reduction of its nitro groups, a process that can occur in the liver and by intestinal microflora.[1][4] This reduction is a stepwise process, forming reactive intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine, which are implicated in its toxicity.[3] These intermediates can then be further metabolized through conjugation reactions before excretion.[2] Under anaerobic conditions, this compound is metabolized to nitroaniline and/or nitrophenylhydroxylamine.[5] The mitochondrial fraction of seminiferous tubules is capable of metabolizing 1,3-DNB.[6]

Excretion: The metabolites of 1,3-DNB are primarily excreted in the urine.[2]

Mechanism of Action

The primary mechanism of 1,3-DNB toxicity is the induction of methemoglobinemia.[4] The metabolic reduction of the nitro groups generates intermediates that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[4] Methemoglobin is incapable of binding and transporting oxygen, leading to cellular hypoxia.[4] The reaction of 1,3-DNB with deoxyhemoglobin appears to be a direct conversion to methemoglobin.[7]

Additionally, the reactive intermediates formed during metabolism can lead to oxidative stress through the generation of reactive oxygen species, contributing to cellular damage, particularly in the testes and nervous system.[6]

Health Effects

Acute Toxicity

Acute exposure to 1,3-DNB can lead to a range of symptoms, primarily related to methemoglobinemia. These include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and fatigue.[1] In severe cases, it can lead to coma and death.[1] Animal studies have demonstrated neurotoxic effects following acute exposure, including ataxia, loss of equilibrium, and hypoactivity.[3]

Chronic Toxicity

Long-term exposure to 1,3-DNB can result in anemia due to the persistent effects on red blood cells.[1]

Reproductive and Developmental Toxicity

This compound is a potent testicular toxicant.[8] Animal studies have consistently shown that exposure to 1,3-DNB can cause testicular atrophy, damage to the seminiferous tubules, decreased spermatogenesis, and infertility.[3][8] The Sertoli cells are considered a primary target of 1,3-DNB in the testes.[9] A single oral dose of 25 mg/kg in rats has been shown to induce apoptosis in pachytene spermatocytes.[8] No studies were located regarding the developmental effects of 1,3-DNB in humans or animals.[3]

Genotoxicity

The genotoxicity of 1,3-DNB has been evaluated in various assays. While some studies have reported negative results in the Ames test, others suggest it can induce mutations, particularly in the presence of metabolic activation.[10] A study in male hamsters demonstrated that low-level chronic exposure to 1,3-DNB can affect sperm nuclear integrity, suggesting a potential for genotoxic effects on germ cells.[11]

Carcinogenicity

There is currently insufficient evidence to classify this compound as a human carcinogen. The U.S. Environmental Protection Agency (EPA) has determined that it is not classifiable as to its human carcinogenicity due to a lack of studies in humans and animals.[1]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound.

Table 1: Acute Lethality Data

| Species | Route | LD50 | Reference |

| Rat | Oral | 83 mg/kg | [2] |

| Rat | Intraperitoneal | 28 mg/kg | [2] |

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for Non-Cancer Endpoints

| Species | Route | Duration | Endpoint | NOAEL | LOAEL | Reference |

| Rat | Oral | Acute | Reproductive (Testicular effects) | 8 mg/kg | 16 mg/kg | [12] |

| Rat | Oral | Acute | Neurological (Ataxia, hypoactivity) | - | 20 mg/kg | [3] |

| Rat | Oral | Intermediate | Reproductive (Decreased spermatogenesis) | - | 2.64 mg/kg/day | [3] |

| Rat | Gavage | Intermediate | Hematological (Splenic hemosiderosis) | - | 0.75 mg/kg/day | [3] |

| Rat | Gavage | Intermediate | Neurological (Ataxia, paresis) | - | 3 mg/kg/day | [13] |

Experimental Protocols

Testicular Toxicity Study in Rats (Adapted from Linder et al., 1986)

-

Animals: Weanling male Sprague-Dawley rats.[1]

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

-

Dosing: this compound was administered by gavage, 5 days a week for 12 weeks, at dosages of 0, 0.75, 1.5, 3.0, and 6.0 mg/kg/day.[9]

-

Breeding: During treatment week 10, males were cohabited with untreated females to assess fertility.[9]

-

Endpoint Evaluation: At the end of the 12-week treatment period, animals were euthanized. Testes and epididymides were weighed. Testicular sperm head counts and cauda epididymal sperm reserves were determined. Sperm motility and morphology were assessed. Testicular tissue was processed for histopathological examination to evaluate seminiferous tubular atrophy and the completeness of spermatogenesis.[9] Spleen weight was also recorded, and splenic tissue was examined for hemosiderosis.[9]

Ames Test for Mutagenicity (General Protocol)

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.[12] These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[12]

-

Procedure: A suspension of the bacterial tester strain is mixed with the test chemical (1,3-DNB) at various concentrations, with or without the S9 mix.[14] This mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.[14]

-

Endpoint: The plates are incubated for 48-72 hours at 37°C.[15] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]

Sperm Chromatin Structure Assay (SCSA) (General Protocol)

-

Sample Preparation: Semen samples are collected and diluted with TNE buffer.[10]

-

Acid Denaturation: The sperm suspension is briefly treated with an acidic solution (pH 1.2) to denature the DNA at sites of strand breaks.[10]

-

Staining: The sperm are then stained with acridine (B1665455) orange, a fluorescent dye that intercalates into double-stranded DNA (emitting green fluorescence) and associates with single-stranded DNA (emitting red fluorescence).[10][16]

-

Flow Cytometry: The stained sperm are analyzed using a flow cytometer, which measures the green and red fluorescence of individual sperm cells.[17]

-

Endpoint: The DNA Fragmentation Index (DFI) is calculated as the percentage of sperm with a high level of red fluorescence, indicating DNA damage.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound.

Caption: Mechanism of 1,3-DNB-induced methemoglobinemia.

Caption: Experimental workflow for a reproductive toxicity study.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. TABLE 6-1, Analytical Methods for Determining 1,3-DNB and 1,3,5-TNB in Biological Samples - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ispub.com [ispub.com]

- 5. This compound metabolism and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound metabolism and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism on the testicular toxicity of this compound in Sprague-Dawley rats: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the effects of the three isomers of dinitrobenzene on the testis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sperm Chromatin Structure Assay - Wikipedia [en.wikipedia.org]

- 11. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. TABLE 2-1, Levels of Significant Exposure to this compound - Oral - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. scsadiagnostics.com [scsadiagnostics.com]

- 17. Sperm chromatin structure assay (SCSA®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sperm chromatin structure assay (SCSA): a tool in diagnosis and treatment of infertility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1,3-Dinitrobenzene in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinitrobenzene (1,3-DNB), a nitroaromatic compound utilized in the manufacturing of explosives, dyes, and plastics, poses significant health risks due to its toxic effects on various biological systems.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying 1,3-DNB-induced toxicity, with a primary focus on its well-documented reproductive and neurological effects, as well as its impact on the hematological system. The core of 1,3-DNB's toxicity lies in its metabolic activation through nitroreduction to highly reactive intermediates, which subsequently induce cellular damage via oxidative stress and covalent binding to macromolecules. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic chemical compound that is a yellow crystalline solid at room temperature.[1] Its primary route of human exposure is through inhalation and dermal contact in occupational settings.[2][3] The toxicological profile of 1,3-DNB is characterized by a triad (B1167595) of effects: reproductive toxicity, neurotoxicity, and hematotoxicity (methemoglobinemia).[2][4][5] Understanding the intricate molecular mechanisms driving these toxic outcomes is crucial for risk assessment, the development of potential therapeutic interventions, and the design of safer industrial processes.

Metabolic Activation: The Genesis of Toxicity

The toxicity of 1,3-DNB is not primarily caused by the parent compound itself but rather by its metabolic products. The principal metabolic pathway is the reduction of its nitro groups, a process that occurs in various tissues, including the liver and the testes.[6][7]

The nitroreduction of 1,3-DNB is a stepwise process that generates several highly reactive intermediates, including nitrosobenzene (B162901) and nitrophenylhydroxylamine.[8] This process is catalyzed by nitroreductases and can occur under both aerobic and anaerobic conditions.[9][10] In the presence of oxygen, these intermediates can undergo redox cycling, a futile cycle of reduction and re-oxidation that leads to the generation of superoxide (B77818) anion radicals and other reactive oxygen species (ROS).[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.

Under anaerobic conditions, the reduction can proceed to form nitroaniline.[9] The reactive intermediates, particularly nitrosobenzene, can also covalently bind to cellular macromolecules, including proteins and DNA, leading to adduct formation and subsequent cellular dysfunction.[9]

Core Toxicological Effects and Mechanisms of Action

Reproductive Toxicity: Targeting the Sertoli Cell

The male reproductive system is a primary target of 1,3-DNB toxicity, with the Sertoli cells within the seminiferous tubules being particularly vulnerable.[2][11] Damage to Sertoli cells disrupts the intricate process of spermatogenesis, leading to germ cell apoptosis, testicular atrophy, and ultimately, infertility.[4][12]

The proposed mechanism for Sertoli cell-specific toxicity involves the intratesticular metabolic activation of 1,3-DNB.[6] Sertoli cells themselves are capable of metabolizing 1,3-DNB via nitroreduction.[6] The resulting oxidative stress and adduction of cellular components within the Sertoli cells are believed to be the primary triggers of cellular injury.

A key signaling pathway implicated in 1,3-DNB-induced Sertoli cell apoptosis is the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway.[3] Oxidative stress is a known activator of the JNK pathway.[6][13] Activation of JNK leads to a cascade of downstream events, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[12]

Neurotoxicity: A Consequence of Mitochondrial Dysfunction

1,3-DNB is also a potent neurotoxin, causing bilaterally symmetrical lesions in specific brainstem nuclei.[8][14] The clinical manifestations of neurotoxicity include ataxia, tremors, and convulsions.[2][4] The underlying mechanism of 1,3-DNB neurotoxicity is strongly linked to mitochondrial dysfunction.[8][15]

The brain is highly dependent on aerobic respiration to meet its high energy demands. Mitochondria, the powerhouses of the cell, are therefore critical for normal neuronal function. 1,3-DNB and its metabolites can accumulate in brain tissue and directly interfere with mitochondrial function.[8] This interference is thought to occur through the inhibition of mitochondrial respiratory chain enzymes and the induction of oxidative stress within the mitochondria.[8] The resulting energy deficit and oxidative damage can lead to neuronal cell death and the characteristic brain lesions observed in 1,3-DNB toxicity.[8]

Hematotoxicity: The Formation of Methemoglobin

A hallmark of acute exposure to 1,3-DNB is the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood.[2][16] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and tissue hypoxia.[2]

The formation of methemoglobin is a direct consequence of the redox cycling of 1,3-DNB metabolites.[2] The reactive intermediates generated during nitroreduction can directly oxidize the ferrous iron of hemoglobin to its ferric state.[17][18]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity of this compound in Rats

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat (male) | Oral | 91 mg/kg | [4] |

| LD50 | Rat (female) | Oral | 81 mg/kg | [4] |

| LD50 | Rat | Oral | 59 mg/kg | [4] |

Table 2: Dose-Dependent Effects of this compound on Male Reproductive Parameters in Rats

| Dose | Duration | Effect | Reference(s) |

| 1.5 mg/kg/day | 12 weeks | Decreased sperm production | [4] |

| 3.0 mg/kg/day | 12 weeks | Infertility, decreased testicular sperm head counts, non-motile spermatozoa | [4] |

| 4.7 mg/kg/day | 8 weeks | Testicular atrophy | [11] |

| 6.0 mg/kg/day | 12 weeks | Infertility, seminiferous tubular atrophy | [4] |

| 10 mg/kg (single dose) | - | Reduced testosterone (B1683101) levels | [11] |

| 15 mg/kg (single dose) | 24 hours | Vacuolization and cytoplasmic retraction in Sertoli cells | [11] |

| 25 mg/kg (single dose) | - | Reduced testes and epididymis weight | [11] |

| 32 mg/kg (single dose) | - | Reduced testosterone levels | [11] |

| 48 mg/kg (single dose) | - | Disrupted spermatogenesis, decreased number of seminiferous tubules | [11] |

Table 3: Hormonal Effects of a Single Oral Dose of this compound in Male Rats

| Dose | Time Point | Hormone | Effect | Reference(s) |

| 32 mg/kg | 2 weeks | Serum FSH | Significantly higher | [4] |

| 32 mg/kg | Various | Serum and pituitary LH | No effect | [4] |

| 32 mg/kg | Various | Serum and pituitary Prolactin | No effect | [4] |

| 10 and 32 mg/kg | - | Testosterone | Reduced | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.

In Vivo Rat Model of this compound-Induced Testicular Toxicity

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.[4][19] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

1,3-DNB Administration: 1,3-DNB is typically dissolved in a vehicle such as corn oil.[20] Administration is performed via oral gavage at desired doses (e.g., 10, 25, 50 mg/kg body weight for acute studies).[21] Control animals receive the vehicle alone.

-

Tissue Collection: At specified time points after dosing (e.g., 6, 12, 24, 48 hours), animals are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[2] Testes are immediately excised. One testis can be fixed in Bouin's solution for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.[22] Blood is collected via cardiac puncture for methemoglobin and hormone analysis.

Primary Sertoli Cell Culture and In Vitro Exposure

-

Sertoli Cell Isolation: Sertoli cells are isolated from the testes of 20-day-old Wistar rats.[5][23] Testes are decapsulated, and seminiferous tubules are dispersed by enzymatic digestion using a sequence of trypsin, collagenase, and hyaluronidase.[5][24]

-

Cell Culture: Isolated Sertoli cells are plated on culture dishes coated with an extracellular matrix component (e.g., Matrigel) and cultured in a serum-free medium (e.g., DMEM/F12) supplemented with growth factors and hormones.[18]

-

1,3-DNB Exposure: A stock solution of 1,3-DNB is prepared in a suitable solvent (e.g., DMSO).[1] Sertoli cell cultures are treated with various concentrations of 1,3-DNB (e.g., 5-50 µM) for desired time periods.[10] Control cultures are treated with the vehicle alone.

-

Analysis: Following exposure, cells can be harvested for analysis of cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay, Western blot for apoptotic proteins), and metabolic activity.[10][25]

Western Blot Analysis for Apoptotic and Signaling Proteins

-

Protein Extraction: Frozen testicular tissue or cultured Sertoli cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[3][26] The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.[3]

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[26]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[26] The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3).[3][13]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3] The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.[3]

TUNEL Assay for Apoptosis Detection in Testis Sections

-

Tissue Preparation: Paraffin-embedded testis sections (5 µm) are deparaffinized and rehydrated.[2][27]

-

Permeabilization: Sections are permeabilized by incubation with proteinase K.

-

TUNEL Reaction: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., fluorescein-dUTP).[27] TdT catalyzes the addition of the labeled nucleotide to the 3'-OH ends of fragmented DNA.

-

Visualization: The labeled apoptotic cells are visualized using a fluorescence microscope.[27] Nuclei can be counterstained with a DNA dye such as DAPI.

Spectrophotometric Measurement of Methemoglobin

-

Sample Preparation: A small volume of whole blood is hemolyzed by adding a saponin (B1150181) solution.[4] The hemolysate is then diluted in a phosphate (B84403) buffer (pH 6.8).[4]

-

Spectrophotometric Analysis: The absorbance of the hemolysate is measured at two wavelengths: 630 nm (the absorbance maximum for methemoglobin) and 540 nm (the absorbance maximum for oxyhemoglobin).[4]

-

Calculation: The percentage of methemoglobin is calculated based on the ratio of the absorbances at these two wavelengths, often using a standardized formula or comparison to a standard curve.[4]

Assessment of Mitochondrial Respiratory Chain Complex Activity

-

Mitochondria Isolation: Mitochondria are isolated from testicular tissue by differential centrifugation.[12] The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at a low speed to remove nuclei and cell debris. The supernatant is then centrifuged at a high speed to pellet the mitochondria.

-

Enzyme Activity Assays: The activities of the individual respiratory chain complexes (Complexes I-IV) are measured spectrophotometrically using specific substrates and inhibitors.[12] For example, Complex I activity can be measured as the rate of NADH oxidation, which is sensitive to the inhibitor rotenone.[12]

-

Measurement of Reactive Oxygen Species (ROS): Mitochondrial ROS production can be measured using fluorescent probes such as Amplex Red, which reacts with hydrogen peroxide in the presence of horseradish peroxidase to produce a fluorescent product.[2][21]

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

References

- 1. The response of adult rat sertoli cells, immortalized by a temperature-sensitive mutant of SV40, to 1,2-dinitrobenzene, this compound, 2,4-dinitrotoluene, 3,4-dinitrotoluene, and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germ cell apoptosis in rat testis after administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Testicular toxicity and infertility in male rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dinitrobenze-Induced Genotoxicity Through Altering Nuclear Integrity of Diploid and Polyploidy Germ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Species difference in this compound testicular toxicity: in vitro correlation with glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of culture age on this compound metabolism and indicators of cellular toxicity in rat testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Involvement of Oxidative Stress and the JNK Pathway in Glucose Toxicity [soc-bdr.org]

- 14. Molecular mechanism on the testicular toxicity of this compound in Sprague-Dawley rats: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of this compound and mono-(2-ethylhexyl)phthalate on hormonally stimulated lactate and pyruvate production by rat Sertoli cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relationship between red blood cell uptake and methemoglobin production by nitrobenzene and dinitrobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and testicular toxicity of this compound in the rat: effect of route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicogenomic investigation on rat testicular toxicity elicited by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Toxicity and metabolism of this compound in rat testicular cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of this compound Testicular Toxicity - Marion Miller [grantome.com]

- 26. TABLE 2-1, Levels of Significant Exposure to this compound - Oral - Toxicological Profile for this compound and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. A comparison of the effects of the three isomers of dinitrobenzene on the testis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 1,3-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals